![molecular formula C10H14N4O2 B1478567 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1878331-38-4](/img/structure/B1478567.png)
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
“2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound that is a part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another synthesis method involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Scientific Research Applications
Medicinal Chemistry: DPP-4 Inhibitors
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid derivatives are explored for their potential as DPP-4 inhibitors . DPP-4 inhibitors play a crucial role in managing Type 2 diabetes by prolonging the action of incretin hormones, which increase insulin release. These compounds are valuable for their therapeutic potential in reducing blood glucose levels without causing significant side effects.
Pharmacology: Anti-inflammatory Agents
In pharmacology, pyrimidine derivatives, including those related to 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid, are studied for their anti-inflammatory properties . They work by inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha, offering potential treatments for conditions characterized by inflammation.
Biochemistry: Enzyme Inhibition
This compound is part of biochemical research focusing on enzyme inhibition. It’s used to study the inhibition of enzymes like tyrosine kinases and cyclin-dependent kinases , which are involved in cell cycle regulation and cancer proliferation . Inhibitors based on this structure could lead to new cancer therapies.
Chemical Research: Synthesis of Heterocycles
Chemical research utilizes this compound in the synthesis of complex heterocycles . These heterocycles are foundational structures in many pharmaceuticals and are crucial for developing new drugs with various therapeutic effects.
Industrial Processes: Intermediate for Drug Synthesis
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid serves as an intermediate in the synthesis of various drugs . Its role in the production line of pharmaceuticals is vital due to its versatility and reactivity, which allow for the creation of a wide range of medicinal compounds.
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Given the broad biological activity of pyrimidine derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to cell proliferation, inflammation, and other physiological processes .
Result of Action
Given the broad biological activity of pyrimidine derivatives, the compound could potentially have various effects at the molecular and cellular level . These could include modulation of enzyme activity, alteration of receptor function, and changes in cell signaling pathways .
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-2-1-3-14(6-8)10-12-4-7(5-13-10)9(15)16/h4-5,8H,1-3,6,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCOVYTMSAQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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